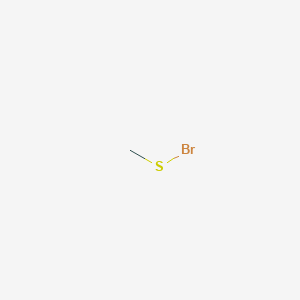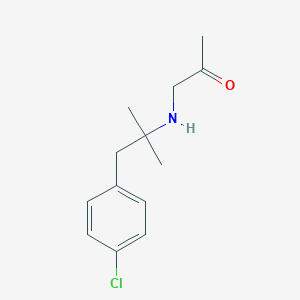
(3R,4r)-4,5-isopropylidene pent-2-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4r)-4,5-isopropylidene pent-2-en-3-ol is an organic compound with the molecular formula C8H14O3. It is a chiral molecule, meaning it has non-superimposable mirror images, which can significantly influence its chemical behavior and applications. This compound is characterized by the presence of an isopropylidene group and a pent-2-en-3-ol backbone, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4r)-4,5-isopropylidene pent-2-en-3-ol typically involves the reaction of suitable precursors under controlled conditions. One common method is the condensation of an appropriate aldehyde with a ketone in the presence of a base, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4r)-4,5-isopropylidene pent-2-en-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various ketones, aldehydes, and substituted alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3R,4r)-4,5-isopropylidene pent-2-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways due to its chiral nature.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which (3R,4r)-4,5-isopropylidene pent-2-en-3-ol exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the transition states and facilitate the reaction processes.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-4,5-isopropylidene pent-2-en-3-ol: A stereoisomer with different spatial arrangement of atoms.
2-amino-4-methylpyridinium-4-hydroxybenzolate: Another compound with a similar backbone but different functional groups.
3-methyl-4-arylmethylene isoxazole-5(4H)-ones: Compounds with similar structural features but different chemical properties.
Uniqueness
(3R,4r)-4,5-isopropylidene pent-2-en-3-ol is unique due to its specific chiral configuration, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various fields of research and industrial applications.
Propiedades
IUPAC Name |
(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-6(9)7-5-10-8(2,3)11-7/h4,6-7,9H,1,5H2,2-3H3/t6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAHBTSLTNIYOK-RNFRBKRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C=C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H](C=C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
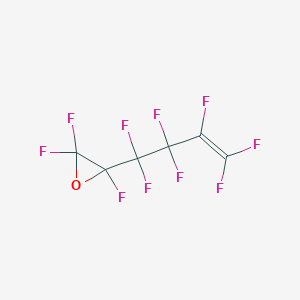
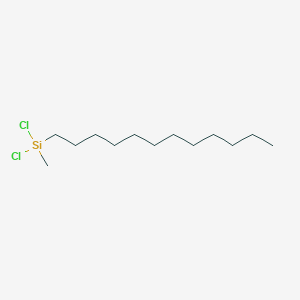
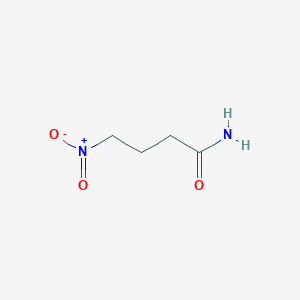






![[(2E,4E)-hexa-2,4-dienyl] butanoate](/img/structure/B99588.png)


